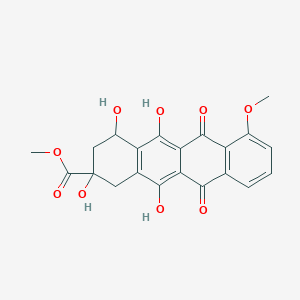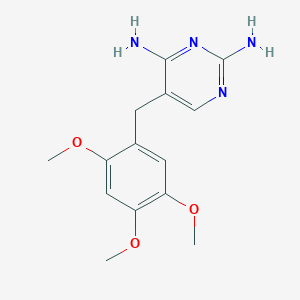
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its efficacy. Ormetoprim belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells . This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ormetoprim involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol . This reaction produces an intermediate compound, which is further processed to yield Ormetoprim. The detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of Ormetoprim follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the antibiotic. The use of high-purity reagents and advanced purification techniques is essential to meet regulatory standards.
化学反应分析
Types of Reactions
Ormetoprim undergoes various chemical reactions, including:
Oxidation: Ormetoprim can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: Ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
Ormetoprim has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Ormetoprim is studied for its effects on bacterial cell metabolism and resistance mechanisms.
Medicine: It is used in veterinary medicine to treat bacterial infections in poultry, fish, and other animals.
Industry: The compound is employed in the aquaculture industry to prevent bacterial infections in fish farms.
作用机制
Ormetoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacterial cells . This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleic acids and proteins. By blocking this pathway, Ormetoprim effectively halts bacterial growth and replication. The molecular targets include the DHFR enzyme, and the pathways involved are primarily related to folate metabolism.
相似化合物的比较
Similar Compounds
Trimethoprim: Another diaminopyrimidine that also inhibits DHFR.
Sulfadimethoxine: Often used in combination with Ormetoprim to enhance its antibacterial activity.
Uniqueness
Ormetoprim is unique in its long-lasting effect and its specific use in veterinary medicine. Unlike trimethoprim, which is used in human medicine, Ormetoprim is tailored for animal health applications. Its combination with sulfadimethoxine provides a broader spectrum of activity and reduces the likelihood of resistance development .
属性
CAS 编号 |
6981-01-7 |
|---|---|
分子式 |
C14H18N4O3 |
分子量 |
290.32 g/mol |
IUPAC 名称 |
5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI 键 |
IEAAAQXTROJCRL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


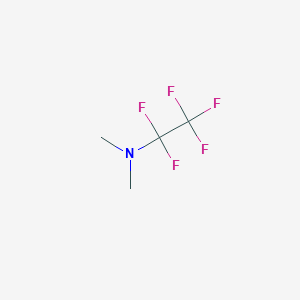

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
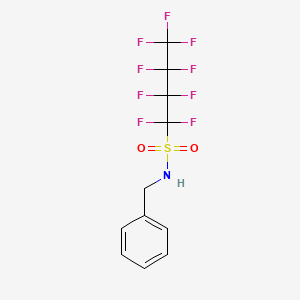
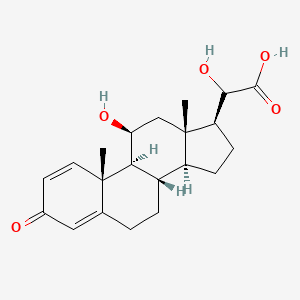
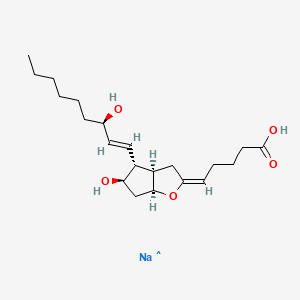

![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
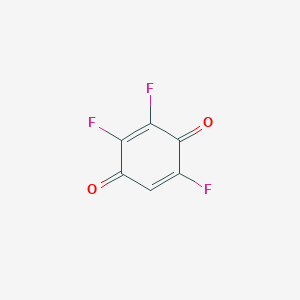

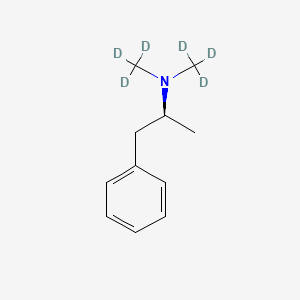
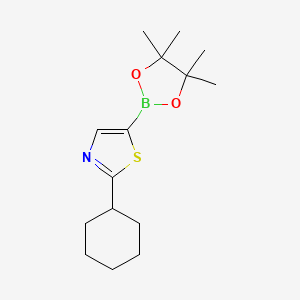
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
